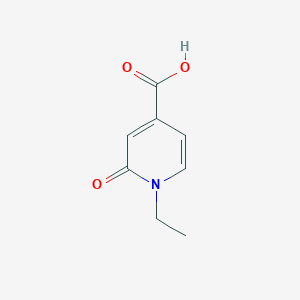

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2-oxopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-9-4-3-6(8(11)12)5-7(9)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLMUTMYNUZZTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653245 |

Source

|

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-39-0 |

Source

|

| Record name | 1-Ethyl-1,2-dihydro-2-oxo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Novel Synthesis Methods for 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features make it an attractive building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of established and novel synthetic strategies for this target molecule. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in both academic and industrial settings.

Introduction: The Significance of the 2-Pyridone Core

The substituted 2-pyridone ring is a recurring motif in a vast array of biologically active compounds.[1][2] This structural unit is found in natural products with potent antitumor, antiviral, and psychotherapeutic properties.[1] Furthermore, 2-pyridones serve as crucial intermediates in the synthesis of corresponding pyridine derivatives.[1] The inherent synthetic challenge and the broad utility of these compounds have spurred the continuous development of new and efficient methodologies for their preparation.[2][3] Specifically, N-alkylated 2-pyridones bearing a carboxylic acid functionality, such as this compound, are of particular interest due to their potential as enzyme inhibitors and as versatile intermediates for further chemical elaboration.

Foundational Synthetic Strategies for the 2-Pyridone Ring

The construction of the 2-pyridone skeleton can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of pre-existing heterocyclic systems.[2] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization of Acyclic Precursors

This is the most common approach and typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine, followed by cyclization. Variations of this strategy offer a high degree of flexibility in introducing substituents onto the pyridone ring.

Modification of Existing Heterocycles

Alternatively, functionalized 2-pyridones can be accessed through the transformation of other heterocyclic rings, such as pyrones or thiopyridines.[4][5] These methods can be particularly useful when the required starting heterocycle is readily available.

Proposed Novel Synthetic Routes to this compound

Based on established principles of 2-pyridone synthesis, we propose two primary, robust synthetic pathways to the target molecule. These routes are designed for efficiency, scalability, and adaptability.

Route 1: Tandem Michael Addition-Cyclization Approach

This strategy is based on the well-established reaction of enamines with activated Michael acceptors, followed by an intramolecular cyclization and subsequent aromatization. This convergent approach allows for the rapid assembly of the substituted 2-pyridone core.

Caption: Proposed workflow for the synthesis of the target molecule via a tandem Michael addition-cyclization approach.

The initial step involves the formation of an enamine from ethyl acetoacetate and ethylamine. This enamine serves as a soft nucleophile for the subsequent Michael addition to an activated alkene, which in this proposed route is derived from diethyl malonate. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the diethyl malonate, initiating the Michael reaction. The resulting adduct undergoes a spontaneous intramolecular cyclization via a Dieckmann-type condensation, followed by dehydration to yield the substituted 2-pyridone ester. The final step involves the hydrolysis of the ester group to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 3-(ethylamino)but-2-enoate

-

To a solution of ethyl acetoacetate (1.0 eq) in toluene, add ethylamine (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the crude ethyl 3-(ethylamino)but-2-enoate (1.0 eq) dropwise.

-

Reflux the reaction mixture for 12-18 hours.

-

Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with concentrated HCl at 0 °C.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Route 2: Synthesis via Chelate-Mediated [4+2] Annulation

This more contemporary approach utilizes a chelation-controlled [4+2] cycloaddition reaction, which can offer high regioselectivity and yield. This method often involves the reaction of a 1,3-bis(silyloxy)-1,3-butadiene derivative with an appropriate imine or nitrile. For our target, a variation using an in-situ generated azadiene from an N-propargylamine and an active methylene compound could be employed.[3]

Caption: Proposed workflow for the synthesis of the target molecule via a [4+2] annulation strategy.

This pathway is initiated by the base-catalyzed formation of an azadiene from N-propargyl ethylamine and a suitable active methylene compound like Meldrum's acid. The resulting electron-rich azadiene then undergoes an intramolecular [4+2] cycloaddition (a formal aza-Diels-Alder reaction). The subsequent cycloadduct can then be aromatized, often through oxidation, and the protecting group on the carboxylic acid (if any) can be removed to yield the final product. This method can be highly efficient and atom-economical.

Step 1 & 2: In-situ Generation of Azadiene and [4+2] Annulation

-

To a solution of N-propargyl ethylamine (1.0 eq) and Meldrum's acid (1.1 eq) in a high-boiling solvent (e.g., xylenes), add a catalytic amount of a suitable base (e.g., DBU).

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature.

Step 3: Aromatization and Hydrolysis

-

To the cooled reaction mixture, add an oxidizing agent (e.g., DDQ or manganese dioxide) and continue to stir at room temperature or with gentle heating until the aromatization is complete.

-

Filter off the solid byproducts and concentrate the filtrate under reduced pressure.

-

Treat the crude residue with an aqueous acid (e.g., 6M HCl) and heat to hydrolyze the intermediate and effect decarboxylation to the desired carboxylic acid.

-

Cool the solution and adjust the pH to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Michael Addition-Cyclization | Route 2: [4+2] Annulation |

| Starting Materials | Readily available and inexpensive | May require synthesis of N-propargyl ethylamine |

| Reaction Conditions | Generally mild to moderate | Requires higher temperatures for cyclization |

| Scalability | Well-established and scalable | Potentially scalable, but may require optimization |

| Regioselectivity | Generally good, but can have side reactions | Typically high due to concerted mechanism |

| Atom Economy | Moderate | High |

| Overall Yield | Good to excellent | Potentially very good |

Conclusion

The synthesis of this compound can be approached through several strategic pathways. The classical Michael addition-cyclization route offers a reliable and well-understood method using readily accessible starting materials. For researchers seeking a more modern and potentially more efficient synthesis, the [4+2] annulation strategy presents a compelling alternative, offering high regioselectivity and atom economy. The choice of the optimal route will depend on the specific requirements of the research, including scale, available resources, and desired purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently undertake the synthesis of this valuable chemical entity.

References

-

Behera, B. K., Arandhara, P. J., Porashar, B., Bora, S. K., & Saikia, A. K. (2023). A facile and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds provides structurally diversified 2-pyridones in good yields. The Journal of Organic Chemistry, 88(21), 15041-15059. [Link]

-

Various Authors. (2024). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

Parra, M., & Gil, S. (2005). New Synthetic Methods to 2-Pyridone Rings. Current Organic Chemistry, 9(17), 1757-1779. [Link]

-

Li, L., et al. (2021). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry, 41(1), 324-331. [Link]

-

Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol. [Link]

-

Singh, R., & Kumar, A. (2018). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue), 1-5. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4945. [Link]

-

Various Authors. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. [Link]

-

Abdulla, R. F., Fuhr, K. H., & Taylor, H. M. (1977). New Synthetic Approaches to 4 (1H) -Pyridones. II. Derivatives Having Nonaromatic Substituents. Synthetic Communications, 7(4), 313-319. [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Sharma, P., & Kumar, A. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(1), 1-22. [Link]

- Various Authors. (n.d.). Process for preparing pyridinecarboxylic acid derivatives.

- Various Authors. (n.d.). Process for producing pyridine carboxylic acids.

- Various Authors. (n.d.). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.

-

Various Authors. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 633–636. [Link]

-

Various Authors. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

-

Various Authors. (1991). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

-

Various Authors. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 735-741. [Link]

-

Various Authors. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4683. [Link]

-

Various Authors. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(30), 5143-5154. [Link]

-

Various Authors. (2006). Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids. Russian Journal of General Chemistry, 76(8), 1308-1310. [Link]

Sources

Chemical and physical properties of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a dihydropyridine core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as substituted dihydropyridines are known to possess a wide range of biological activities. The presence of both a carboxylic acid and a lactam (the 2-oxo group) functionality suggests potential for diverse chemical interactions, making a thorough understanding of its physicochemical properties essential for any application.

This guide provides a comprehensive overview of the key chemical and physical properties of this molecule. As specific experimental data for this exact compound (CAS Number: 1123169-39-0) is limited in publicly accessible literature, this document integrates established analytical principles with data from closely related structural analogs. The methodologies detailed herein represent the gold-standard protocols that would be employed to generate and validate the physicochemical profile required for drug discovery and development pipelines.

Molecular and Structural Properties

A compound's identity and behavior are fundamentally dictated by its structure. The key identifiers and computed molecular descriptors for this compound provide the foundation for predicting its chemical and physical characteristics.

| Property | Value / Identifier | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1123169-39-0 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | [1] |

| Canonical SMILES | CCN1C=C(C=C(C1=O))C(=O)O | - |

(Note: Molecular weight is based on the analogous structure of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as specific data for the 1-ethyl isomer is sparse).[1]

Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, delivery, bioavailability, and efficacy. The following sections detail the key properties and the authoritative methods for their determination.

Melting Point

The melting point is a fundamental physical property that provides a primary indication of a sample's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[2]

Causality Behind Experimental Choices: The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical.[2] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to inaccurate and wide-range readings. The use of a finely powdered, tightly packed sample ensures uniform heat transfer throughout the solid.[2]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, solid compound is finely powdered. The open end of a glass capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Measurement:

-

A preliminary, rapid heating is often performed to determine an approximate melting temperature.

-

The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20°C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ – T₂.[5]

-

Solubility

Aqueous solubility is a paramount property in drug development, as it directly impacts a compound's absorption and bioavailability.[6] Poor solubility can be a major hurdle, necessitating formulation strategies to ensure therapeutic effectiveness.[7] The "shake-flask" method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[8]

Causality Behind Experimental Choices: This method is designed to determine the saturation concentration of a compound at equilibrium. Using an excess of the solid ensures that saturation is achieved. Agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process.[8] The system is left for an extended period (24-72 hours) to ensure that the dissolution and precipitation rates have equalized, reflecting true thermodynamic equilibrium.[8] Centrifugation and filtration are critical steps to separate all undissolved solids from the supernatant before analysis.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Caption: Workflow for Equilibrium Solubility Determination.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this molecule, the carboxylic acid group is the primary acidic center. The pKa value is crucial as it dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa.[9] It relies on monitoring the pH of a solution of the acid as a standardized base is added. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that at the half-equivalence point (where half of the acid has been neutralized, so [A⁻] = [HA]), the pH of the solution is equal to the pKa of the acid.[9] The titration curve's inflection point corresponds to the equivalence point, and exactly half of the volume of titrant added to reach this point marks the half-equivalence point.

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Alternative methods for pKa determination include UV-Vis spectroscopy, which relies on spectral shifts between the protonated and deprotonated forms, and NMR spectroscopy, which observes changes in chemical shifts as a function of pH.[10]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Ethyl Group: A quartet around 3.8-4.2 ppm (-N-CH₂ -CH₃) and a triplet around 1.2-1.5 ppm (-N-CH₂-CH₃ ).

-

Pyridine Ring Protons: Aromatic/vinylic protons on the dihydropyridine ring, expected in the 6.0-8.0 ppm range.

-

Carboxylic Acid Proton: A highly deshielded, often broad singlet appearing far downfield, typically between 10-12 ppm.[11] The signal disappears upon shaking the sample with D₂O.

-

-

¹³C NMR: The carbon NMR provides information on the different types of carbon atoms.

-

Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region: one for the pyridone C=O (approx. 160-170 ppm) and one for the carboxylic acid C=O (approx. 170-180 ppm).[11]

-

Ethyl Group Carbons: Signals for the -N-C H₂- and -C H₃ carbons.

-

Pyridine Ring Carbons: Signals for the sp² hybridized carbons of the ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | The broadness is due to hydrogen bonding.[11] |

| C-H Stretch (sp³) | 3000 - 2850 | From the ethyl group. |

| C=O Stretch (Carboxylic Acid) | ~1710 | Characteristic strong absorption.[11] |

| C=O Stretch (Lactam/Pyridone) | ~1650 | Typically at a lower wavenumber than the acid C=O. |

| C=C Stretch (Ring) | ~1600 | From the dihydropyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the compound's fragmentation pattern, which aids in structural confirmation. For this compound (C₈H₉NO₃), the high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to a mass of approximately 167.0582 g/mol . Common fragmentation patterns would likely involve the loss of the ethyl group (-29 Da), the carboxylic acid group (-45 Da), or water (-18 Da).

Synthesis and Reactivity

Conclusion

This technical guide outlines the essential chemical and physical properties of this compound, grounding the discussion in the authoritative experimental protocols used for their determination. While specific experimental values for this compound are sparse, the provided methodologies and predicted spectroscopic characteristics offer a robust framework for researchers and drug development professionals. The systematic characterization of its melting point, solubility, pKa, and spectroscopic fingerprint is a mandatory first step in unlocking the potential of this and other novel chemical entities.

References

-

Melting point determination. (n.d.). University of Calgary. Available at: [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Available at: [Link]

-

Melting Point Determination of Solid Organic Compounds. (2017). Journal of Visualized Experiments. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Available at: [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Available at: [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). University of Massachusetts. Available at: [Link]

-

Annex 4: Guidance on equilibrium solubility studies. (2019). World Health Organization (WHO). Available at: [Link]

-

Ibarra-Montaño, X. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and NMR Titrations. Journal of Applied Solution Chemistry and Modeling. Available at: [Link]

-

Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018). ResearchGate. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. (2010). PMC - NIH. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

-

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

-

Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. (2010). R Discovery. Available at: [Link]

-

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

-

1-(2,2-Dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylic Acid. (n.d.). Pharmaffiliates. Available at: [Link]

-

Supplementary Information: Aqueous solution of biogenic carboxylic acids... (2024). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2018). MDPI. Available at: [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. Available at: [Link]

-

2-butyl-4-oxo-2,3-dihydro-1H-pyridine-1-carboxylic acid ethyl ester. (n.d.). LookChem. Available at: [Link]

-

Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. (2017). RSC Publishing. Available at: [Link]

- Process for producing dihydropyridine carboxylic acids. (1992). Google Patents.

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). International Union of Crystallography. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

-

4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. (n.d.). ChemSynthesis. Available at: [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. (n.d.). MDPI. Available at: [Link]

-

ethyl pyridine-4-carboxylate. (n.d.). Stenutz. Available at: [Link]

Sources

- 1. 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C8H9NO3 | CID 113444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. rheolution.com [rheolution.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. who.int [who.int]

- 9. web.williams.edu [web.williams.edu]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 13. WO1992011239A1 - Process for producing dihydropyridine carboxylic acids - Google Patents [patents.google.com]

- 14. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

Spectroscopic Characterization of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying principles are discussed to provide a comprehensive understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridinone derivative. The structural confirmation of such molecules is paramount in synthetic chemistry and drug discovery, relying on a combination of spectroscopic techniques to unambiguously determine the arrangement of atoms and functional groups. This guide will delve into the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution, which is essential for sharp NMR signals.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~6.5 | d | ~2.0 |

| H-5 | ~7.5 | dd | ~7.0, 2.0 |

| H-6 | ~7.8 | d | ~7.0 |

| -CH₂- (Ethyl) | ~4.0 | q | ~7.2 |

| -CH₃ (Ethyl) | ~1.3 | t | ~7.2 |

| -COOH | >12.0 | br s | - |

Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts provide insight into the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O, pyridinone) | ~162 |

| C-3 | ~110 |

| C-4 | ~140 |

| C-5 | ~125 |

| C-6 | ~138 |

| -CH₂- (Ethyl) | ~45 |

| -CH₃ (Ethyl) | ~15 |

| -COOH (C=O) | ~168 |

Interpretation and Structural Correlation

The predicted NMR data reveals key structural features:

-

Pyridinone Ring Protons: The distinct chemical shifts and coupling patterns of H-3, H-5, and H-6 are characteristic of a 2,4-disubstituted pyridine ring. The ortho, meta, and para couplings provide definitive positional information.

-

Ethyl Group: The quartet and triplet signals for the ethyl group, with their characteristic coupling constant, confirm the presence of this substituent on the nitrogen atom.

-

Carboxylic Acid: The broad singlet at a downfield chemical shift (>12.0 ppm) is a hallmark of a carboxylic acid proton. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected at a significantly downfield position.

Below is a diagram illustrating the key NMR correlations.

graph NMR_Correlations { layout=neato; node [shape=plaintext]; "1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic_acid" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=132540&t=l" label=""];

H3 [pos="1.5,0.5!", label="H-3 (~6.5 ppm)"]; H5 [pos="2.5,-1.0!", label="H-5 (~7.5 ppm)"]; H6 [pos="1.5,-2.0!", label="H-6 (~7.8 ppm)"]; CH2 [pos="-2.5,-1.5!", label="-CH2- (~4.0 ppm)"]; CH3 [pos="-3.5,-0.5!", label="-CH3 (~1.3 ppm)"]; COOH [pos="3.5,1.0!", label="-COOH (>12.0 ppm)"];

"1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic_acid" -- H3 [style=dotted]; "1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic_acid" -- H5 [style=dotted]; "1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic_acid" -- H6 [style=dotted]; "1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic_acid" -- CH2 [style=dotted]; "1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic_acid" -- CH3 [style=dotted]; "1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic_acid" -- COOH [style=dotted]; }

Caption: Key ¹H NMR assignments for this compound.Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum. This method is rapid and requires minimal sample preparation.

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Predicted IR Absorption Bands

The following table lists the key predicted IR absorption bands and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch | Pyridinone |

| ~1600, ~1480 | C=C and C=N stretches | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups:

-

Carboxylic Acid: The very broad absorption band in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2] The sharp and intense peak around 1720 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[1][2]

-

Pyridinone: The carbonyl group within the pyridinone ring is expected to absorb at a lower frequency (around 1650 cm⁻¹) due to resonance effects.

-

Aromatic System: The absorptions in the 1600-1480 cm⁻¹ range are typical for the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Ionization Method (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Instrumental Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 182.07 | Molecular Ion (Protonated) |

| [M-H]⁻ | 180.05 | Molecular Ion (Deprotonated) |

| [M+H-H₂O]⁺ | 164.06 | Loss of water |

| [M+H-CO₂]⁺ | 138.08 | Loss of carbon dioxide |

Fragmentation Analysis

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under positive ionization mode may include the loss of water (H₂O) from the carboxylic acid group and the loss of carbon dioxide (CO₂). In negative ion mode, decarboxylation is a common fragmentation pathway for carboxylate anions.[3]

The workflow for spectroscopic analysis is summarized in the following diagram.

Caption: Workflow for the spectroscopic elucidation of the target molecule.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

References

-

PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. Multidisciplinary Digital Publishing Institute. Available from: [Link]

-

Molbase. 2-butyl-4-oxo-2,3-dihydro-1H-pyridine-1-carboxylic acid ethyl ester. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubMed Central. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Multidisciplinary Digital Publishing Institute. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from: [Link]

-

PubMed. Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Available from: [Link]

-

NIST. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed Central. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative from the foundational synthesis and crystallization to the advanced stages of structure solution, refinement, and detailed analysis of intermolecular interactions. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an authoritative resource, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Key protocols, data interpretation, and the use of specialized software are detailed, providing a self-validating framework for the crystallographic study of novel small molecules.

Introduction: The Significance of Pyridone Scaffolds

The 1,2-dihydropyridin-2-one (pyridone) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The substitution pattern on the pyridone ring, such as the N-ethyl group and the 4-carboxylic acid in the title compound, is critical for modulating physicochemical properties and target-binding interactions. A precise understanding of the three-dimensional structure at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state structure of crystalline materials.[1][2] It provides unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the arrangement of molecules within the crystal lattice (crystal packing). This packing is governed by a delicate balance of intermolecular forces, including hydrogen bonds and van der Waals interactions, which are fundamental to properties like solubility, stability, and bioavailability. This guide will detail the complete workflow for the crystal structure analysis of this compound, serving as a model for similar small molecule characterization.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A prerequisite for any SCXRD study is the availability of high-purity, single crystals of suitable size and quality. The journey to obtaining these crystals begins with the synthesis of the target compound.

Proposed Synthesis Route

While multiple synthetic routes to substituted pyridones exist, a common approach involves the condensation of an active methylene compound with a β-keto ester or equivalent, followed by N-alkylation. For the title compound, a plausible synthesis initiates from chelidonic acid, which upon decarboxylation and subsequent reaction with ethylamine, can yield the desired N-ethyl pyridone scaffold. Further functional group manipulations would lead to the final carboxylic acid.

The Art and Science of Crystallization

Crystallization is often the most challenging and empirical step in the process.[3] The goal is to create a supersaturated solution from which the solute can slowly precipitate in an ordered crystalline form rather than as an amorphous solid. For a carboxylic acid like the title compound, the choice of solvent is critical, as it must mediate the powerful hydrogen-bonding interactions of the -COOH group.[4][5]

Protocol 1: Slow Evaporation Method for Crystallization

-

Solvent Screening: Begin by testing the solubility of the purified compound (≈5-10 mg) in a range of solvents (0.5 mL) at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. For carboxylic acids, polar protic solvents like methanol, ethanol, or acetic acid, and polar aprotic solvents like acetone or acetonitrile are good starting points.[6]

-

Preparation of Saturated Solution: Dissolve the compound in a minimal amount of a chosen "good" solvent (e.g., methanol) with gentle heating in a clean vial.

-

Inducing Supersaturation: Allow the solution to cool slowly to room temperature. The vial is then loosely capped or covered with parafilm perforated with a few small holes.

-

Incubation: Place the vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks will gradually increase the concentration, promoting the formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Causality: The slow evaporation technique is chosen to maintain the system close to equilibrium. This slow pace prevents rapid precipitation, which often leads to poorly ordered or polycrystalline material, and instead allows molecules sufficient time to arrange themselves into a thermodynamically stable, repeating lattice structure.

Single-Crystal X-ray Diffraction: Data Acquisition

With suitable crystals in hand, the next phase is to collect the diffraction data. This process involves exposing the crystal to a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays.

Experimental Workflow

The overall workflow from crystal mounting to data collection is a standardized yet critical process that requires precision.

Caption: Workflow for SCXRD data acquisition and processing.

Protocol 2: Data Collection on a Modern Diffractometer

-

Mounting: A single, well-formed crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N). The loop is then affixed to a goniometer head.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Expertise Insight: Cryo-cooling is essential for small molecules as it minimizes thermal motion of the atoms, leading to higher resolution data. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

-

-

Centering: The crystal is optically and then diffractometrically centered in the X-ray beam.

-

Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These spots are then used by the instrument software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds to thousands of diffraction images. The software integrates the intensity of each diffraction spot.

-

Data Reduction: The raw intensity data are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). The corrected data are then scaled and merged to produce a final reflection file (.hkl file).

Structure Solution and Refinement: From Data to Molecule

The processed .hkl file contains a list of reflections and their intensities but not the molecular structure itself. The process of converting this data into a 3D atomic model is known as structure solution and refinement.

The Phase Problem and Structure Solution

The fundamental challenge in crystallography is the "phase problem." While we can measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Structure solution methods are computational techniques designed to estimate these initial phases. For small molecules like the title compound, Direct Methods are almost always successful. These methods use statistical relationships between the intensities of strong reflections to derive the phases.

Structure Refinement with SHELXL

Once an initial model of the structure is obtained, it must be refined. Refinement is an iterative, non-linear least-squares process that adjusts the atomic parameters (positional coordinates, displacement parameters) to achieve the best possible fit between the observed diffraction data (from the .hkl file) and the data calculated from the model.[7] The most widely used program for this purpose is SHELXL.[8][9][10]

Protocol 3: Abridged Structure Refinement Workflow

-

Initial Model: The output from the structure solution program provides an initial list of atomic positions (.ins or .res file).

-

Atom Assignment: Using a visualization program like Mercury, these initial positions (often represented as 'Q-peaks' in a Fourier map) are assigned to the correct atom types (C, N, O).[11][12][13]

-

Isotropic Refinement: The model is first refined isotropically, where the thermal motion of each atom is modeled as a simple sphere.

-

Anisotropic Refinement: In subsequent cycles, the refinement is switched to anisotropic, where the thermal motion is modeled as an ellipsoid. This is a more sophisticated model that accounts for directional vibrations.

-

Trustworthiness: A successful anisotropic refinement for all non-hydrogen atoms is a key indicator of a high-quality dataset and a correct structural model.

-

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are tied to the parent C, N, or O atom. The hydrogen atom of the carboxylic acid, however, is often located from the difference electron density map due to its involvement in strong hydrogen bonding.

-

Convergence: The refinement is considered complete when the shifts in atomic parameters are negligible and the R-factor (a measure of agreement between observed and calculated data) is minimized. A final R1 value below 5% is generally considered excellent for small molecule structures.

Analysis and Interpretation of the Crystal Structure

With a fully refined structure, the final and most insightful phase begins: a detailed analysis of the molecular and supramolecular features.

Molecular Geometry

The refined structure provides precise bond lengths and angles. These can be compared to standard values and can reveal insights into the electronic structure of the molecule. For this compound, key parameters of interest would include the planarity of the pyridone ring and the orientation of the ethyl and carboxylic acid substituents.

Table 1: Hypothetical Crystallographic Data and Refinement Details

| Parameter | Value |

| Chemical Formula | C8H9NO3 |

| Formula Weight | 167.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.12, 12.54, 7.89 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (ų) | 775.4 |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 8542 |

| Unique Reflections | 1780 |

| R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.115 |

Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how molecules interact with each other. For the title compound, the carboxylic acid and pyridone carbonyl groups are potent hydrogen bond donors and acceptors, respectively.[14][15]

Caption: Potential hydrogen bonding motif (R²₂(8) dimer).

A common and highly stable motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. This interaction is highly likely to be the primary organizing force in the crystal packing of this compound.

Hirshfeld Surface Analysis

To gain a more quantitative and visual understanding of all intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[16][17][18][19][20] This technique maps the electron distribution of a molecule within the crystal to generate a unique 3D surface. The surface can be color-coded based on the distance to neighboring atoms, providing an intuitive picture of intermolecular interactions.

-

Red spots on the d_norm surface indicate close contacts (like hydrogen bonds) where the intermolecular distance is shorter than the sum of the van der Waals radii.

-

Blue regions represent longer contacts.

-

White regions indicate contacts around the van der Waals separation.

The analysis can be further decomposed into 2D "fingerprint plots," which quantify the percentage contribution of different types of contacts (e.g., O···H, H···H, C···H) to the overall crystal packing.[18] This provides a holistic view of the forces governing the supramolecular architecture.

Conclusion: From Structure to Application

The successful crystal structure analysis of this compound provides an exact, three-dimensional blueprint of the molecule. This information is invaluable for:

-

Drug Development: Understanding the conformation and key interaction points can guide the design of more potent and selective analogues.

-

Polymorph Screening: The determined crystal packing provides a baseline for identifying and characterizing different crystalline forms (polymorphs), which can have different physical properties.

-

Computational Chemistry: The experimental geometry serves as a high-quality input for theoretical calculations, such as docking studies or quantum mechanical calculations.

This guide has outlined a rigorous, logical, and self-validating pathway for the crystal structure determination of a novel small molecule. By understanding the rationale behind each step—from the careful growth of a single crystal to the sophisticated analysis of its intermolecular interactions—researchers can confidently elucidate and interpret crystal structures to accelerate their scientific objectives.

References

-

Balogh, M., Hermecz, I., Mészaros, Z. (1980). Antimicrobial activity of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Journal of Antimicrobial Chemotherapy, 6(3), 411-412. [Referenced in context of biological activity of similar compounds] [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Free Crystal Structure Visualization Software - Mercury. Retrieved from [Link]

-

Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Hirshfeld surfaces: a new tool for visualising and exploring molecular crystals. Acta Crystallographica Section B: Structural Science, 63(4), 627-641. [Link]

-

Ross, W. C. J. (1966). Aryl-2-halogenoalkylamines. Part XVIII. The synthesis of some dihydropyridine derivatives. Journal of the Chemical Society C: Organic, 1816-1821. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

University of Florida, Center for X-Ray Crystallography. (n.d.). Solving an X-Ray Crystal Structure with ShelXTL. Retrieved from [Link]

-

Yousuf, S., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

-

Zhang, Y., & Koren, D. L. (2018). Recrystallization and Crystallization. University of California, Davis, Department of Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 20. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

The Promising Horizon of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives: A Technical Guide to Unlocking Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] This technical guide focuses on a specific, yet underexplored, subclass: 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives. While direct and extensive research on this particular scaffold is nascent, its structural elements suggest significant therapeutic potential. This document provides a comprehensive framework for the systematic investigation of these compounds, from synthesis to biological evaluation. By leveraging established methodologies for related pyridone and dihydropyridine systems, we present a scientifically grounded, albeit prospective, roadmap for researchers and drug developers. This guide is intended to serve as a catalyst for future research into this promising class of molecules, providing the necessary technical detail to initiate and advance their study as potential novel therapeutics.

Introduction: The 2-Pyridone Core - A Privileged Scaffold in Drug Discovery

The 2-pyridone ring system is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility in therapeutic applications. These N-heterocyclic building blocks are key components in molecules exhibiting antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1] The prevalence of this scaffold in approved drugs and clinical candidates underscores its favorable physicochemical and pharmacokinetic properties, which contribute to its success in drug design.

The core structure of This compound presents several key features for therapeutic development:

-

The 2-pyridone ring provides a rigid framework amenable to diverse functionalization.

-

The N1-ethyl group can influence lipophilicity and metabolic stability.

-

The C4-carboxylic acid serves as a crucial handle for the synthesis of a wide range of derivatives, such as amides and esters, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.

Despite the established importance of the broader 2-pyridone class, a detailed exploration of the specific biological activities of this compound derivatives is notably absent in the current scientific literature. This guide, therefore, outlines a comprehensive, hypothetical research and development workflow to unlock the potential of this compound class.

Synthetic Strategy: From Core Scaffold to a Library of Derivatives

A successful drug discovery campaign hinges on the efficient synthesis of a diverse library of compounds. The following section details a proposed synthetic pathway for the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

While specific literature on the synthesis of this exact molecule is scarce[1], a plausible retro-synthetic analysis suggests a convergent approach leveraging established pyridone synthesis methodologies. A potential synthetic route is outlined below.

Hypothetical Synthetic Protocol:

-

Step 1: Condensation. React ethyl 3-(dimethylamino)acrylate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide in ethanol. This would form a key intermediate, ethyl 2-cyano-5-(dimethylamino)penta-2,4-dienoate.

-

Step 2: Cyclization. Treatment of the intermediate with ethylamine would lead to the cyclized product, ethyl 1-ethyl-6-(dimethylamino)-2-oxo-1,2-dihydropyridine-4-carboxylate.

-

Step 3: Hydrolysis and Removal of the Dimethylamino Group. Acidic hydrolysis of the ester and the enamine would yield the desired this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the core scaffold.

Library Synthesis: Amide and Ester Derivatives

The carboxylic acid at the C4 position is an ideal point for diversification. Standard peptide coupling and esterification reactions can be employed to generate a library of amide and ester derivatives, respectively.

Protocol for Amide Synthesis (Parallel Synthesis Approach):

-

Activation of Carboxylic Acid: To a solution of this compound in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or HOBt/EDC) and a tertiary amine base (e.g., DIPEA).

-

Addition of Amines: To the activated carboxylic acid, add a diverse panel of primary and secondary amines.

-

Reaction and Work-up: Allow the reactions to proceed at room temperature. Upon completion, perform an appropriate aqueous work-up and purify the products by column chromatography or preparative HPLC.

Protocol for Ester Synthesis:

-

Fischer Esterification: Reflux this compound with a variety of alcohols in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Alternative (Milder) Esterification: For more sensitive alcohols, activate the carboxylic acid as described for amide synthesis and then add the alcohol along with a catalyst such as DMAP.

Potential Biological Activities and Screening Protocols

Based on the known activities of related 2-pyridone and dihydropyridine derivatives, the primary therapeutic areas to investigate for this compound derivatives are oncology and infectious diseases.

Anticancer Activity

Many dihydropyridine derivatives have shown promise as anticancer agents.[2] The proposed screening cascade aims to identify potent and selective cytotoxic compounds.

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 72 hours.

-

MTT Addition and Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound against each cell line.

Secondary Screening: Mechanism of Action Studies:

For compounds exhibiting potent cytotoxicity, further assays should be conducted to elucidate the mechanism of action.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase.

-

Apoptosis Assays: Employ techniques such as Annexin V/PI staining or TUNEL assays to determine if the compounds induce programmed cell death.

-

Kinase Inhibition Assays: Screen active compounds against a panel of cancer-related kinases to identify potential molecular targets.

Diagram of Anticancer Screening Workflow:

Caption: Workflow for anticancer activity screening.

Antimicrobial Activity

The 2-pyridone scaffold is also present in several antibacterial agents. A systematic evaluation of the synthesized library against a panel of clinically relevant bacterial and fungal strains is warranted.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Inoculum: Prepare standardized suspensions of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in 96-well microtiter plates containing appropriate growth media.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Screening: Further Microbiological Characterization:

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compounds are microbicidal or microbistatic.

-

Time-Kill Assays: To assess the rate at which the compounds kill the microorganisms.

-

Mechanism of Action Studies: For promising antimicrobial hits, investigate potential mechanisms such as inhibition of DNA gyrase, cell wall synthesis, or protein synthesis.

Quantitative Data Summary (Hypothetical):

| Compound ID | R Group (Amide/Ester) | Anticancer IC50 (µM) - MCF-7 | Antimicrobial MIC (µg/mL) - S. aureus |

| Parent Acid | -OH | >100 | >128 |

| Derivative 1 | -NH-Phenyl | 15.2 | 64 |

| Derivative 2 | -NH-(4-Cl-Phenyl) | 5.8 | 32 |

| Derivative 3 | -O-Ethyl | >100 | >128 |

| Derivative 4 | -O-Benzyl | 85.3 | 128 |

This table is for illustrative purposes only, as no specific data for these derivatives are currently available in the public domain.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications to the core structure and analysis of the resulting changes in biological activity are crucial for lead optimization.

Key Structural Modifications for SAR Studies:

-

N1-Alkyl Group: Vary the length and branching of the alkyl chain at the N1 position to probe its effect on lipophilicity and activity.

-

C4-Amide/Ester Substituents: Explore a wide range of aromatic, heteroaromatic, and aliphatic amines and alcohols to understand the steric and electronic requirements for optimal activity.

-

Substitution on the Pyridone Ring: Introduce substituents at other available positions on the 2-pyridone ring to further modulate the compound's properties.

By correlating these structural changes with the biological data obtained from the screening assays, a robust SAR model can be developed to guide the design of more potent and selective analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. While the lack of specific, published data necessitates a prospective approach, the well-established therapeutic potential of the broader 2-pyridone class provides a strong rationale for the investigation of these derivatives.

This technical guide has provided a comprehensive and scientifically rigorous framework for the synthesis, biological evaluation, and structure-activity relationship analysis of this novel class of compounds. It is our hope that the detailed protocols and strategic workflows outlined herein will serve as a valuable resource for researchers and empower them to explore the full therapeutic potential of this compound derivatives. The path from a promising scaffold to a clinically effective drug is challenging, but the scientific foundation for initiating this journey is now clearly laid out.

References

-

MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. [Link]

-

MDPI. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

-

RSC Publishing. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

-

PMC. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Foreword: Charting a Course into the Mechanistic Unknown

To the researchers, scientists, and drug development professionals who endeavor to translate novel chemical entities into therapeutic realities, this guide offers a strategic framework. The subject of our investigation, 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, belongs to the esteemed class of 2-pyridone derivatives. This structural family is a wellspring of pharmacological diversity, with members exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-pyridone core is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.[3]

While the therapeutic potential of the 2-pyridone class is well-documented, the specific mechanism of action for this compound remains to be elucidated. This guide, therefore, is not a retrospective summary of established facts, but a prospective roadmap for its comprehensive mechanistic investigation. We will proceed from foundational principles, leveraging the known pharmacology of related compounds to formulate hypotheses, and then systematically outline the experimental journey to test these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.

I. The Landscape of 2-Pyridone Bioactivity: Formulating Plausible Hypotheses

The diverse biological effects of 2-pyridone derivatives stem from their ability to engage a range of molecular targets. Understanding this landscape is crucial for developing informed hypotheses about the action of our target compound.

Known Biological Activities of the 2-Pyridone Scaffold:

| Biological Activity | Example Target/Pathway |

| Anticancer | Kinase inhibition, Glycolysis inhibition |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Antimicrobial | Inhibition of essential microbial enzymes |

| Antiviral | Interference with viral replication machinery |

| Cardiotonic | Interaction with cardiac muscle proteins |

| Cannabinoid Receptor Modulation | Agonism at CB2 receptors |

Given this precedent, we can propose several initial hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Kinase Inhibition. The structural similarity of the 2-pyridone core to ATP-binding sites in kinases makes this a primary avenue of investigation. Many approved kinase inhibitor drugs incorporate this scaffold.[3]

-

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation. The demonstrated activity of some 2-pyridones at cannabinoid receptors suggests the possibility of broader GPCR activity.[4]

-

Hypothesis 3: Metabolic Enzyme Inhibition. The potential for 4-oxo-1,4-dihydropyridine derivatives to inhibit glycolysis in cancer cells points towards a role in metabolic regulation.[5]

-

Hypothesis 4: Disruption of Protein-Protein Interactions. The planar nature of the pyridone ring could allow it to function as a scaffold to interfere with key protein-protein interactions.

This guide will now detail a phased experimental strategy to systematically evaluate these hypotheses.

II. A Phased Experimental Strategy for Mechanism of Action (MoA) Elucidation

This section outlines a logical progression of experiments, from broad initial screens to specific target validation and in-vivo confirmation.

Phase 1: Broad-Based Phenotypic Screening and Initial Target Identification

The initial goal is to cast a wide net to identify the primary biological effect of the compound.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissue types and disease states (e.g., cancer cell lines, immune cell lines, and normal tissue cell lines).

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-

Staining: After a predetermined incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

-

Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.

-

Image Analysis: Employ automated image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement).

-

Data Analysis: Compare the phenotypic profiles of treated cells to a library of profiles from compounds with known mechanisms of action. This can reveal initial clues about the compound's MoA.

Data Presentation: Phenotypic Profile Heatmap

| Cellular Feature | Compound Concentration |

| 1 µM | |

| Cell Viability | |

| Nuclear Area | |

| Mitochondrial Membrane Potential | |

| Actin Cytoskeleton Integrity |

Color scale indicates the degree of change from vehicle control.

Logical Workflow for Phase 1

Caption: Phase 1 Workflow for Initial MoA Hypothesis Generation.

Phase 2: Target Deconvolution and Pathway Analysis

Once a primary phenotype is identified, the next step is to pinpoint the specific molecular target(s).